molecular formula C14H25NO2 B1464293 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one CAS No. 1179725-63-3

3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one

Cat. No.: B1464293
CAS No.: 1179725-63-3
M. Wt: 239.35 g/mol
InChI Key: RWHPFTSBMACKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one is a compound that features a piperidine ring, a cyclopentyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one typically involves the reaction of cyclopentanone with piperidine derivatives under controlled conditions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The hydroxymethyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperine and piperidine itself share the piperidine ring structure.

    Cyclopentyl derivatives: Compounds like cyclopentylamine have a similar cyclopentyl group.

Uniqueness

3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one is unique due to the combination of its structural features, which may confer specific biological and chemical properties not found in other similar compounds

Properties

IUPAC Name

3-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-11-13-7-9-15(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHPFTSBMACKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Reactant of Route 6
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.